Genetic Interaction Signature vs. Rifampin
BRD-4592 targets tryptophan synthase (TrpAB), an enzyme not inhibited by any current antitubercular drug. In whole-cell screening campaigns, a disproportionate number of antitubercular compounds identified hit cell wall synthesis targets including MmpL3, DprE1, FadD32, and Pks13, creating target redundancy and limiting the expansion of the antibacterial arsenal [1]. BRD-4592 binds at the TrpAB α-β subunit interface and exerts multi-level inhibition: it limits subunit interface flexibility, prevents indole translocation between active sites, and increases product inhibition [2].
| Evidence Dimension | Target novelty and mechanism specificity |
|---|---|
| Target Compound Data | Allosteric TrpAB inhibition with multi-step interference; IC50 = 70.9 nM (α), 22.6 nM (β) |
| Comparator Or Baseline | Current antitubercular drugs: cell wall synthesis targets (MmpL3, DprE1, FadD32, Pks13) with competitive or active-site inhibition; bedaquiline (ATP synthase); delamanid (mycolic acid synthesis) [1] |
| Quantified Difference | TrpAB is a previously untargeted enzyme; BRD-4592 is the first reported allosteric inhibitor of TrpAB [1] |
| Conditions | Enzymatic assays and structural analysis of Mtb TrpAB |
Why This Matters
Selection of BRD-4592 provides access to a unique, untargeted enzyme mechanism that circumvents existing resistance pathways and target class redundancy.
- [1] Wellington S, Nag PP, Michalska K, et al. A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase. Nat Chem Biol. 2017;13(9):943-950. doi:10.1038/nchembio.2420 View Source
- [2] Michalska K, Wellington S, Nag PP, et al. Structural characterization of BRD4592 bound to Mtb TrpAB. (Structural data within Nat Chem Biol study). View Source
